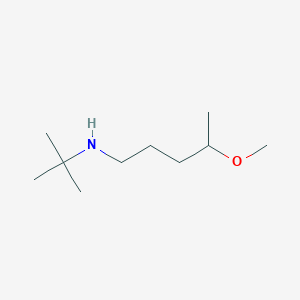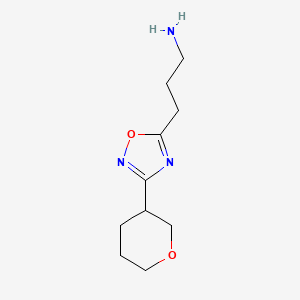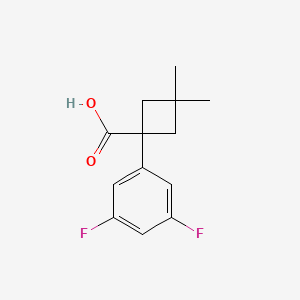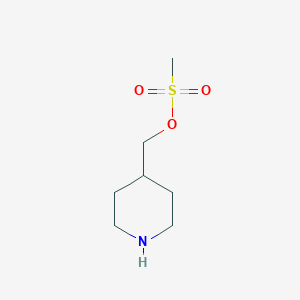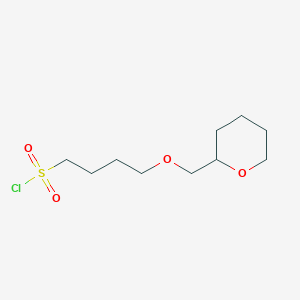
4-((Tetrahydro-2h-pyran-2-yl)methoxy)butane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Tetrahydro-2H-pyran-2-yl)methoxy)butane-1-sulfonyl chloride is an organic compound that features a tetrahydropyran ring, a methoxy group, and a sulfonyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydro-2H-pyran-2-yl)methoxy)butane-1-sulfonyl chloride typically involves the reaction of tetrahydropyran with butane-1-sulfonyl chloride under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-((Tetrahydro-2H-pyran-2-yl)methoxy)butane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.
Oxidation and Reduction: The tetrahydropyran ring can undergo oxidation to form lactones or reduction to form alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Triethylamine and pyridine are often used to neutralize the hydrochloric acid formed during substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonate thiols.
Hydrolysis Product: The major product of hydrolysis is the corresponding sulfonic acid.
Oxidation and Reduction Products: Oxidation can yield lactones, while reduction can yield alcohols.
科学的研究の応用
4-((Tetrahydro-2H-pyran-2-yl)methoxy)butane-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules such as proteins and nucleic acids, aiding in the study of their structure and function.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-((Tetrahydro-2H-pyran-2-yl)methoxy)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thiol derivatives. The tetrahydropyran ring provides stability and can undergo further functionalization, making the compound versatile in various chemical reactions.
類似化合物との比較
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the methoxy and sulfonyl chloride groups.
Butane-1-sulfonyl Chloride: Contains the sulfonyl chloride group but lacks the tetrahydropyran ring and methoxy group.
Methoxytetrahydropyran: Contains the methoxy group and tetrahydropyran ring but lacks the sulfonyl chloride group.
Uniqueness
4-((Tetrahydro-2H-pyran-2-yl)methoxy)butane-1-sulfonyl chloride is unique due to the combination of the tetrahydropyran ring, methoxy group, and sulfonyl chloride group. This combination provides the compound with distinct reactivity and stability, making it valuable in various chemical and industrial applications.
特性
分子式 |
C10H19ClO4S |
|---|---|
分子量 |
270.77 g/mol |
IUPAC名 |
4-(oxan-2-ylmethoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c11-16(12,13)8-4-3-6-14-9-10-5-1-2-7-15-10/h10H,1-9H2 |
InChIキー |
BUAWOGXKHHRCQJ-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)COCCCCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B13491400.png)

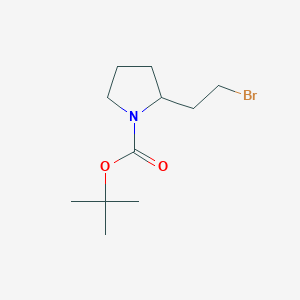

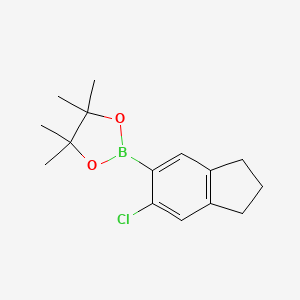
![N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride](/img/structure/B13491422.png)


![{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine](/img/structure/B13491431.png)
